REACTION_CXSMILES
|
[H-].[Na+].CO[C:5](=O)[CH2:6][C:7]([C:9]1[S:13][C:12]2[CH:14]=[C:15]([O:20][CH3:21])[C:16]([O:18][CH3:19])=[CH:17][C:11]=2[CH:10]=1)=[O:8].C([O:25][C:26](=[O:29])CBr)C.C(O)(=O)C>O1CCCC1.O>[CH3:19][O:18][C:16]1[C:15]([O:20][CH3:21])=[CH:14][C:12]2[S:13][C:9]([C:7](=[O:8])[CH2:6][CH2:5][C:26]([OH:29])=[O:25])=[CH:10][C:11]=2[CH:17]=1 |f:0.1|
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Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
3-(5,6-dimethoxybenzo[b]thien-2-yl)-3-oxo-propanoic acid methyl ester
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)C1=CC2=C(S1)C=C(C(=C2)OC)OC)=O
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(CBr)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for a further 45 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 40° C
|
Type
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TEMPERATURE
|
Details
|
After 2 hours the suspension was cooled
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (2×100 ml)
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Type
|
WASH
|
Details
|
washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol (25 ml)
|
Type
|
ADDITION
|
Details
|
5M hydrochloric acid (50 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The resultant white suspension was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
treated dropwise with 10M potassium hydroxide (30 ml)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under an atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After 1 hour the solution was cooled
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
diluted with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 ml)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 65° C. under vacuum
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(SC(=C2)C(CCC(=O)O)=O)C=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.68 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |